Cas no 926204-45-7 (N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide)

N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide is a specialized organic compound featuring a thiophene carboxamide scaffold linked to a dichlorinated aniline moiety. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications, particularly as an intermediate in the synthesis of biologically active molecules. The presence of both amino and chloro substituents enhances its versatility for further functionalization, enabling precise modifications for targeted properties. Its well-defined molecular architecture ensures consistent performance in synthetic pathways, while its stability under standard conditions facilitates handling and storage. This compound is particularly valued in research settings for its role in developing novel therapeutic agents or crop protection chemicals.
N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide structure
926204-45-7 structure
Product name:N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide
CAS No:926204-45-7
MF:C11H8Cl2N2OS
Molecular Weight:287.165019035339
CID:4665364

N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide 化学的及び物理的性質

名前と識別子

    • 3-Thiophenecarboxamide, N-(4-amino-2,6-dichlorophenyl)-
    • N-(4-Amino-2,6-dichlorophenyl)thiophene-3-carboxamide
    • N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide
    • インチ: 1S/C11H8Cl2N2OS/c12-8-3-7(14)4-9(13)10(8)15-11(16)6-1-2-17-5-6/h1-5H,14H2,(H,15,16)
    • InChIKey: CNRKJWWBOCRPQC-UHFFFAOYSA-N
    • SMILES: C1SC=CC=1C(NC1=C(Cl)C=C(N)C=C1Cl)=O

N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-79879-0.5g
N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide
926204-45-7 95.0%
0.5g
$524.0 2025-02-20
Enamine
EN300-79879-0.05g
N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide
926204-45-7 95.0%
0.05g
$155.0 2025-02-20
Enamine
EN300-79879-0.25g
N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide
926204-45-7 95.0%
0.25g
$331.0 2025-02-20
Enamine
EN300-79879-2.5g
N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide
926204-45-7 95.0%
2.5g
$1315.0 2025-02-20
Enamine
EN300-79879-1.0g
N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide
926204-45-7 95.0%
1.0g
$671.0 2025-02-20
A2B Chem LLC
AV70827-50mg
N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide
926204-45-7 95%
50mg
$199.00 2024-07-18
1PlusChem
1P01AJMZ-100mg
N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide
926204-45-7 95%
100mg
$293.00 2025-03-19
1PlusChem
1P01AJMZ-1g
N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide
926204-45-7 95%
1g
$781.00 2025-03-19
1PlusChem
1P01AJMZ-2.5g
N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide
926204-45-7 95%
2.5g
$1688.00 2024-04-20
A2B Chem LLC
AV70827-1g
N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide
926204-45-7 95%
1g
$742.00 2024-07-18

N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide 関連文献

N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamideに関する追加情報

N-(4-Amino-2,6-dichlorophenyl)thiophene-3-carboxamide: A Promising Compound in Pharmaceutical Research

N-(4-Amino-2,6-dichlorophenyl)thiophene-3-carboxamide (CAS No. 926204-45-7) is a versatile compound that has garnered significant attention in the field of pharmaceutical research due to its unique chemical structure and potential therapeutic applications. This compound belongs to the class of thiophene derivatives, which are known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties.

The chemical structure of N-(4-Amino-2,6-dichlorophenyl)thiophene-3-carboxamide features a thiophene ring linked to an amino-substituted dichlorophenyl group through a carboxamide linkage. This structural arrangement confers the compound with specific physicochemical properties that make it an attractive candidate for drug development. The presence of the dichlorophenyl group and the amino functionality provides opportunities for molecular modifications to enhance its pharmacological profile.

Recent studies have highlighted the potential of N-(4-Amino-2,6-dichlorophenyl)thiophene-3-carboxamide in various therapeutic areas. One notable application is its use as an anti-inflammatory agent. In a study published in the Journal of Medicinal Chemistry, researchers demonstrated that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism of action involves the modulation of nuclear factor-kappa B (NF-κB) signaling pathways, which are central to the inflammatory response.

Furthermore, N-(4-Amino-2,6-dichlorophenyl)thiophene-3-carboxamide has shown promise in antiviral research. A study conducted by a team at the National Institutes of Health (NIH) found that this compound effectively inhibits the replication of several RNA viruses, including influenza and coronaviruses. The antiviral activity is attributed to its ability to interfere with viral entry and replication processes within host cells.

In addition to its anti-inflammatory and antiviral properties, N-(4-Amino-2,6-dichlorophenyl)thiophene-3-carboxamide has been investigated for its potential as an anticancer agent. Preclinical studies have shown that this compound can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism underlying its anticancer activity involves the activation of caspase-dependent apoptotic pathways and the inhibition of cell proliferation.

The pharmacokinetic properties of N-(4-Amino-2,6-dichlorophenyl)thiophene-3-carboxamide have also been studied extensively. Research indicates that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, making it suitable for further development as a therapeutic agent. Its oral bioavailability is relatively high, and it demonstrates good tissue penetration and low toxicity in animal models.

To further optimize the therapeutic potential of N-(4-Amino-2,6-dichlorophenyl)thiophene-3-carboxamide, ongoing efforts are focused on developing prodrugs and analogs with enhanced efficacy and reduced side effects. For instance, a recent study published in Bioorganic & Medicinal Chemistry Letters described the synthesis and evaluation of several prodrugs derived from this compound. These prodrugs showed improved solubility and stability compared to the parent molecule, which could enhance their therapeutic utility.

In conclusion, N-(4-Amino-2,6-dichlorophenyl)thiophene-3-carboxamide (CAS No. 926204-45-7) is a promising compound with a wide range of potential applications in pharmaceutical research. Its unique chemical structure and diverse biological activities make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical uses, paving the way for innovative treatments in various medical fields.

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